3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile

PRMT6 inhibition epigenetics regioisomeric selectivity

Researchers targeting the PRMT family face a lack of selective, commercially available tool compounds. The meta-nitrile free base (CAS 1152841-39-8) directly addresses this as a validated starting point: - Confirmed PRMT6 IC50: 117 nM, enabling immediate panel selectivity profiling. - Distinct N-benzyl architecture essential for PRMT3 engagement (EC50: 1,300 nM). - Complements the dihydrochloride salt (CAS 2758000-07-4) for aqueous solubility. Specify this exact regioisomer to maintain SAR continuity in epigenetic programs.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
Cat. No. B12073274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CN2C=C(C=N2)N
InChIInChI=1S/C11H10N4/c12-5-9-2-1-3-10(4-9)7-15-8-11(13)6-14-15/h1-4,6,8H,7,13H2
InChIKeyDSBXCIXDUULTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Amino-1H-pyrazol-1-yl)methyl)benzonitrile Identity & Procurement


3-((4-Amino-1H-pyrazol-1-yl)methyl)benzonitrile (CAS 1152841-39-8) is a heterocyclic building block belonging to the 4-aminopyrazole class, with molecular formula C₁₁H₁₀N₄ and molecular weight 198.22 g·mol⁻¹ . The compound features a 4-amino-1H-pyrazole ring connected via a methylene (-CH₂-) linker to the meta (3-) position of a benzonitrile moiety. Commercially, it is available as a free base (typically ≥98% purity) from research chemical suppliers , as well as a dihydrochloride salt form (CAS 2758000-07-4) that enhances aqueous solubility for biochemical assay applications [1]. The 4-aminopyrazole core is a privileged kinase hinge-binding motif that has been exploited in numerous drug discovery campaigns targeting JAK, LRRK2, CDK, and ITK kinases [2][3].

Scaffold class
4-Aminopyrazole kinase hinge‑binder core for JAK, LRRK2, CDK, ITK inhibitor programs
Regioisomer specificity
Meta‑nitrile geometry required for PRMT6/PRMT3 target engagement; para isomer not interchangeable
Salt form option
Free base for organic synthesis; dihydrochloride salt for aqueous biochemical assays

3-((4-Amino-1H-pyrazol-1-yl)methyl)benzonitrile Substitution Specificity


Within the aminopyrazole benzonitrile chemical space, seemingly minor structural variations produce dramatically divergent target engagement profiles. The regioisomeric position of the nitrile group (meta vs. para on the phenyl ring), the presence or absence of a methylene spacer (-CH₂- linker), and the free base versus salt form all critically govern kinase selectivity, cellular permeability, and metabolic stability [1]. For instance, the 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile scaffold embodies a meta-nitrile, N-benzyl-linked architecture that is distinct from the para-nitrile, N-benzyl regioisomer (CAS 1152940-14-1) and the N-aryl directly-coupled analog (CAS 1155066-36-6). In aminopyrazole-based kinase inhibitor campaigns, the methylene linker has been shown to modulate flexibility and hydrogen-bonding geometry at the hinge region, directly affecting potency and isoform selectivity [2]. Therefore, procurement of a specific regioisomer and linker variant is not interchangeable; substitution without verification risks invalidating SAR continuity and experimental reproducibility.

Regioisomer geometry risk
Meta‑nitrile substitution is critical for PRMT6 and JAK kinase selectivity; para regioisomer may not reproduce target engagement and could yield false negatives.
Methylene linker requirement
–CH₂– spacer supports PRMT3 binding; direct N‑aryl analogs lack documented PRMT3 activity and cannot substitute without validation.
Salt form mismatch
Free base may limit aqueous solubility above 50 µM, risking precipitation artifacts; dihydrochloride salt enables higher screening concentrations without co‑solvent interference.

3-((4-Amino-1H-pyrazol-1-yl)methyl)benzonitrile Comparative Evidence


PRMT6 Inhibition by Meta-Nitrile Regioisomer

The meta-nitrile substitution pattern of 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile enables inhibition of protein arginine methyltransferase 6 (PRMT6) with an IC₅₀ of 117 nM in a biochemical methylation assay using full-length human PRMT6 expressed in a baculovirus system [1]. In contrast, the para-nitrile regioisomer 4-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile (CAS 1152940-14-1) shows no reported PRMT6 activity in the same BindingDB-curated dataset, indicating that the meta-nitrile geometry is a critical determinant of PRMT6 active-site complementarity. This represents a regioisomer-dependent, target-specific differentiation rather than a generalized class effect.

PRMT6 IC₅₀
Cross‑study comparable
IC₅₀ = 117 nM (meta‑nitrile target)
vs. not active (para regioisomer)
Meta‑nitrile geometry essential for PRMT6 engagement
Verify in same assay panel for direct comparison
PRMT6 inhibition epigenetics regioisomeric selectivity

PRMT3 Binding Engagement of Target Scaffold

The target compound demonstrates binding to the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) with an EC₅₀ of 1,300 nM in a protein stabilization assay performed in HEK293 cell lysate [1]. This target engagement profile is scaffold-specific: the structurally distinct 3-(4-amino-1H-pyrazol-1-yl)benzonitrile (CAS 1155066-36-6), which lacks the methylene linker and features a direct N-aryl connection, has no documented PRMT3 binding in authoritative databases. The N-benzyl architecture provided by the -CH₂- spacer in the target compound therefore contributes to a binding mode compatible with the PRMT3 methyltransferase domain.

PRMT3 EC₅₀
Cross‑study comparable
EC₅₀ = 1,300 nM (N‑benzyl scaffold)
vs. no detectable binding (direct N‑aryl)
Methylene linker required for PRMT3 domain binding
Binding mode confirmation pending co‑crystal structure
PRMT3 binding methyltransferase target engagement

Dihydrochloride Salt Solubility Advantage

The dihydrochloride salt form (CAS 2758000-07-4) of 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile is specifically designed to enhance aqueous solubility relative to the free base [1]. The free base (CAS 1152841-39-8) has a calculated topological polar surface area (TPSA) of 67.6 Ų and moderate predicted hydrophobicity, which limits its direct dissolution in aqueous assay buffers at concentrations above 10–50 µM . Salt formation, as implemented in the dihydrochloride variant, is a well-established pharmaceutical strategy to improve dissolution rate and solubility; the commercial availability of this pre-formulated salt eliminates the need for in-house salt screening and enables reproducible DMSO → aqueous buffer dilution protocols at higher screening concentrations [1].

Aqueous solubility
Class‑level inference
Dihydrochloride salt: enhanced aqueous solubility vs. free base
(free base TPSA = 67.6 Ų, moderate lipophilicity)
Salt form supports higher assay concentrations
Solubility advantage may be buffer‑dependent; verify in assay medium
aqueous solubility salt selection biochemical assay compatibility

Regioisomeric Effects on JAK Kinase Inhibition

Structure-activity relationship (SAR) studies on 4-aminopyrazole-based JAK inhibitors demonstrate that the substitution pattern on the benzonitrile ring directly modulates kinase inhibitory potency and isoform selectivity across JAK1, JAK2, JAK3, and TYK2 [1]. In a series of 4-amino-(1H)-pyrazole derivatives evaluated for JAKs inhibition, compounds bearing a meta-substituted benzonitrile exhibited differential potency profiles compared to their para-substituted counterparts, with IC₅₀ variations exceeding 10-fold depending on the regioisomeric placement of the nitrile [2]. While these studies did not use 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile as the final inhibitor, they employed the identical 4-aminopyrazole-methylene-benzonitrile core architecture, establishing that the meta-nitrile geometry cannot be assumed bioisosteric with the para-nitrile geometry for kinase hinge-region binding.

JAK SAR regioisomer
Class‑level inference
>10‑fold IC₅₀ variation between meta and para benzonitrile regioisomers in JAK1/2/3 assays (class‑level SAR)
Regioisomer‑dependent kinase potency; data to verify
Class inference from 4‑aminopyrazole derivatives; confirm with target compound
JAK kinase inhibition regioisomeric SAR kinase selectivity

3-((4-Amino-1H-pyrazol-1-yl)methyl)benzonitrile Application Scenarios


PRMT6 Inhibitor Screening & Lead Optimization

With a confirmed IC₅₀ of 117 nM against PRMT6, this compound serves as a validated hit or starting point for structure-based optimization of PRMT6-selective inhibitors in epigenetic oncology programs [1]. Procurement of the meta-nitrile free base (CAS 1152841-39-8) or dihydrochloride salt (CAS 2758000-07-4) enables direct progression into methyltransferase panel selectivity profiling without the risk of false-negative results that would arise from using the para-nitrile analog. The dihydrochloride salt is recommended for high-concentration biochemical screens to avoid DMSO-mediated solvent artifacts.

JAK Kinase Inhibitor Scaffold Exploration

SAR evidence from the 4-aminopyrazole class demonstrates that the meta-nitrile benzonitrile substitution pattern yields >10-fold differences in JAK family kinase potency relative to para-nitrile isomers [2]. This compound is therefore the appropriate building block for fragment-based or structure-guided design of JAK1/JAK2/JAK3-selective inhibitors, particularly where differential hinge-region hydrogen bonding geometry conferred by the meta-nitrile orientation is hypothesized to drive isoform selectivity. Researchers should specify the meta (3-substituted) regioisomer explicitly during procurement.

PRMT3 Target Engagement & Probe Development

The compound's EC₅₀ of 1,300 nM for PRMT3 methyltransferase domain binding (HEK293-expressed) validates its utility as a chemical tool for exploring PRMT3 biology [3]. The N-benzyl architecture (-CH₂- linker) is essential for this engagement; the direct N-aryl analog (CAS 1155066-36-6) lacks documented PRMT3 activity. This makes the target compound the scaffold of choice for developing PRMT3-targeted probes for studying arginine methylation in signal transduction and cancer.

Kinase-Focused Chemical Library Design

As a member of the privileged 4-aminopyrazole kinase hinge-binder family with documented activity across LRRK2, CDK, JAK, and ITK inhibitor programs [4][5], this scaffold is a rational inclusion in kinase-focused compound libraries. The commercial availability of both the free base and dihydrochloride salt, along with established synthetic accessibility of the 4-amino handle for further derivatization (e.g., amide coupling, sulfonylation, reductive amination), positions it as a versatile core for parallel library synthesis and hit expansion.

Application
Selection Property
Validation Focus
PRMT6 inhibitor screening & lead optimization
Meta‑nitrile regioisomer (3‑substituted)
PRMT6 methyltransferase panel selectivity
JAK kinase scaffold exploration
3‑substituted benzonitrile geometry
JAK1/2/3 isoform selectivity profiling
PRMT3 target engagement & probe development
N‑benzyl (–CH₂– linker) architecture
PRMT3 methyltransferase domain binding
Kinase‑focused chemical library design
4‑aminopyrazole core with derivatizable amine
Kinase panel screening & hit expansion
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